![molecular formula C7H7BFNO3 B1461910 (3-Carbamoyl-4-fluorophenyl)boronic acid CAS No. 874219-34-8](/img/structure/B1461910.png)
(3-Carbamoyl-4-fluorophenyl)boronic acid
Overview
Description
“(3-Carbamoyl-4-fluorophenyl)boronic acid” is a boronic acid derivative with a molecular formula of C7H7BFNO3 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis Analysis
The synthesis of “(3-Carbamoyl-4-fluorophenyl)boronic acid” involves several steps. The process includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The synthesis also involves the use of boron reagents, which have been developed with properties tailored for application under specific conditions .Molecular Structure Analysis
The molecular structure of “(3-Carbamoyl-4-fluorophenyl)boronic acid” consists of a carbamoyl group (NH2CO-) and a fluorophenyl group (C6H4F) attached to a boronic acid group (B(OH)2) .Chemical Reactions Analysis
“(3-Carbamoyl-4-fluorophenyl)boronic acid” can participate in various chemical reactions. It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used in the synthesis of biologically active terphenyls .Physical And Chemical Properties Analysis
“(3-Carbamoyl-4-fluorophenyl)boronic acid” has a molecular weight of 182.945 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 345.5±52.0 °C at 760 mmHg, and a flash point of 162.8±30.7 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .Scientific Research Applications
Synthesis of Liquid Crystalline Compounds
(3-Carbamoyl-4-fluorophenyl)boronic acid is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
Development of Leukotriene B4 Receptor Agonists
This compound is instrumental in synthesizing o-phenylphenols, which act as potent leukotriene B4 receptor agonists .
Coupling Reactions in Organic Synthesis
It serves as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes, contributing to the creation of novel biologically active terphenyls .
Sensing Applications
Due to its interactions with diols and strong Lewis bases like fluoride or cyanide anions, (3-Carbamoyl-4-fluorophenyl)boronic acid finds utility in various sensing applications, both in homogeneous assays and heterogeneous detection .
Hydrolysis Studies
The compound’s susceptibility to hydrolysis, particularly at physiological pH levels, makes it a subject of interest in studying the kinetics influenced by substituents in the aromatic ring .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
(3-Carbamoyl-4-fluorophenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that (3-Carbamoyl-4-fluorophenyl)boronic acid may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the ph of the environment .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of (3-Carbamoyl-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the reactivity of boronic acids . Additionally, factors such as temperature, solvent, and the presence of other chemical species can also influence the action of (3-Carbamoyl-4-fluorophenyl)boronic acid .
properties
IUPAC Name |
(3-carbamoyl-4-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYXSWJFLHIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660212 | |
Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carbamoyl-4-fluorophenyl)boronic acid | |
CAS RN |
874219-34-8 | |
Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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